Dichloro(ethylenediamine)platinum(II)

Catalog No.
S1507212
CAS No.
14096-51-6
M.F
C2H8Cl2N2Pt
M. Wt
326.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(ethylenediamine)platinum(II)

CAS Number

14096-51-6

Product Name

Dichloro(ethylenediamine)platinum(II)

IUPAC Name

dichloroplatinum;ethane-1,2-diamine

Molecular Formula

C2H8Cl2N2Pt

Molecular Weight

326.1 g/mol

InChI

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2

InChI Key

LMABILRJNNFCPG-UHFFFAOYSA-L

SMILES

C(CN)N.Cl[Pt]Cl

Canonical SMILES

C(CN)N.[Cl-].[Cl-].[Pt+2]

The exact mass of the compound Dichloro(ethylenediamine)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloro(ethylenediamine)platinum(II), commonly abbreviated as Pt(en)Cl2, is a square-planar platinum(II) coordination complex featuring a stable bidentate ethylenediamine ligand and two labile chloride leaving groups. In industrial and advanced laboratory procurement, it serves as a critical, high-purity precursor for the synthesis of next-generation platinum-based antineoplastic agents, targeted nanocarriers, and Pt(IV) prodrugs. Unlike basic platinum salts, Pt(en)Cl2 provides a pre-formed, thermodynamically stable chelate ring that resists displacement during downstream functionalization. It is supplied as a yellow crystalline powder that exhibits practical water solubility, facilitating aqueous-phase synthetic workflows and reducing the dependency on harsh organic solvents during pharmaceutical intermediate manufacturing [1].

Substituting Pt(en)Cl2 with simpler precursors like potassium tetrachloroplatinate (K2PtCl4) or cisplatin (cis-Pt(NH3)2Cl2) frequently leads to synthesis failure or compromised product stability. Attempting to coordinate ethylenediamine in situ to K2PtCl4 during complex multi-step reactions often yields mixed-ligand impurities and lowers overall yield. Furthermore, substituting Pt(en)Cl2 with cisplatin in targeted drug design alters the fundamental degradation kinetics; the monodentate ammine ligands of cisplatin are more susceptible to displacement by biological thiols (e.g., glutathione) than the bidentate ethylenediamine chelate. Consequently, replacing Pt(en)Cl2 with non-chelated analogs fundamentally changes the thermodynamic stability, aquation rates, and off-target reactivity of the final synthesized compounds, making it an essential building block for ethylenediamine-functionalized platinum therapeutics [1].

Tunable Substitution Kinetics via the Ethylenediamine Chelate

The substitution kinetics of Pt(en)Cl2 occupy a highly specific intermediate reactivity profile compared to other platinum precursors. Research demonstrates that the ethylenediamine chelate is substituted by nucleophiles at a rate of 22.3 M-1 s-1 (measured with thiourea), which is significantly faster than the sterically hindered trans-1,2-diaminocyclohexane (dach) ligand found in oxaliplatin precursors (7.9 M-1 s-1)[1]. However, the bidentate nature of the ethylenediamine ligand provides greater thermodynamic stability against complete dechelation compared to the monodentate ammine ligands of cisplatin. This predictable intermediate lability allows chemists to execute controlled ligand exchanges on the chloride positions without disrupting the core Pt-nitrogen coordination sphere.

Evidence DimensionSecond-order substitution rate constant (k3) with thiourea
Target Compound Data22.3 M-1 s-1
Comparator Or BaselinePt(dach)Cl2 (oxaliplatin precursor) at 7.9 M-1 s-1
Quantified Difference2.8-fold faster substitution rate for the diamine chelate compared to the dach analog
ConditionsAqueous solution, reaction with thiourea as a strong trans-labilizing nucleophile

This kinetic profile allows researchers to design synthetic routes that require moderate reactivity, offering better processability than highly inert dach-complexes while maintaining structural integrity.

Controlled Aquation for Predictable Electrophilic Activation

The activation of platinum(II) complexes for both biological binding and downstream synthesis depends heavily on the aquation of the chloride ligands. The first aquation rate constant (k1) for Pt(en)Cl2 is quantitatively established at 3.4 x 10^-5 s^-1 at 25°C [1]. This rate is slightly slower than that of cisplatin, primarily due to the electron-donating and structural properties of the ethylenediamine ring. This controlled hydrolysis prevents rapid, uncontrolled degradation in aqueous media, ensuring that the compound remains stable long enough to be formulated or reacted with targeted delivery vectors, such as functionalized silicasomes, achieving high loading efficiencies [2].

Evidence DimensionFirst aquation rate constant (k1)
Target Compound Data3.4 x 10^-5 s^-1 at 25°C
Comparator Or BaselineCisplatin (approx. 5-8 x 10^-5 s^-1 under similar conditions)
Quantified DifferenceModerately slower and more controlled aquation rate than cisplatin
ConditionsAqueous solution at 25°C, ionic strength 0.318 M

A controlled aquation rate minimizes premature degradation in aqueous synthetic workflows, ensuring higher yields when conjugating the complex to macromolecular delivery systems.

Enhanced Structural Integrity Against Biological Thiols

A major limitation of cisplatin in drug development is its susceptibility to deactivation by intracellular thiols like glutathione, which can strip the monodentate ammine ligands. In contrast, the bidentate ethylenediamine ring in Pt(en)Cl2 strongly resists dechelation [1]. While the chloride leaving groups are still displaced by sulfur nucleophiles, the core Pt(en) structural motif remains intact. This structural persistence allows Pt(en)Cl2 to be utilized as a reliable core for targeted peptide conjugates, ensuring that the active platinum pharmacophore reaches the target site without premature disassembly in sulfur-rich biological environments [1].

Evidence DimensionResistance to complete dechelation by sulfur nucleophiles
Target Compound DataBidentate ethylenediamine ring remains coordinated
Comparator Or BaselineCisplatin (monodentate ammines are susceptible to displacement)
Quantified DifferencePrevention of primary amine loss in the presence of excess biological thiols
ConditionsExposure to glutathione and metallothionein models in physiological buffers

Procurement of Pt(en)Cl2 is essential for developing platinum drugs that must survive high-thiol environments without losing their primary coordinating ligands.

Synthesis of Targeted Platinum Nanocarriers

Due to its controlled aquation and stable chelate ring, Pt(en)Cl2 is utilized as a precursor for loading platinum payloads into functionalized mesoporous silica nanoparticles (silicasomes) or liposomes, achieving high weight-percent loading without premature complex degradation [1].

Development of Pt(IV) Prodrugs

Pt(en)Cl2 serves as a reliable Pt(II) starting material for oxidation to octahedral Pt(IV) complexes. The robust ethylenediamine ligand withstands the oxidative conditions (e.g., using hydrogen peroxide) required to add axial ligands for oral bioavailability or targeted release profiles [2].

Peptide-Drug Conjugate (PDC) Manufacturing

The compound is employed in conjugating platinum to tumor-homing peptides (such as CD13-targeting NGR peptides). Its specific substitution kinetics allow for the selective displacement of chlorides by malonate or carboxylate linkers attached to the peptide, without disrupting the core Pt-nitrogen bonds [3].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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